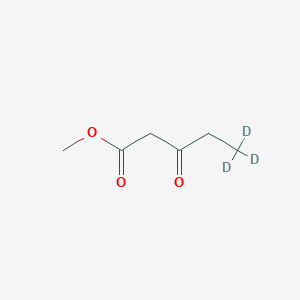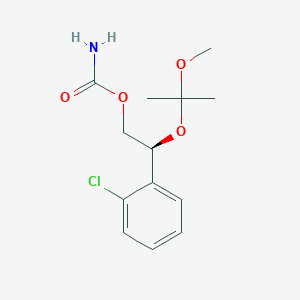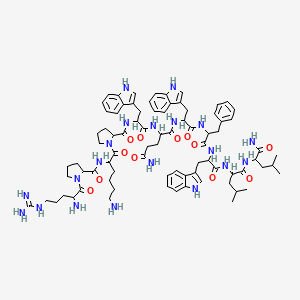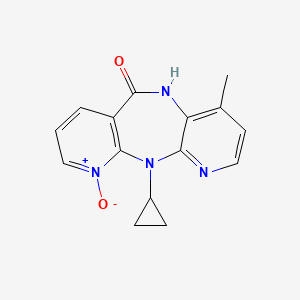
Nevirapine N10-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nevirapine N10-Oxide is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Nevirapine itself is known for its ability to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus. The N10-Oxide derivative is of interest due to its potential enhanced pharmacological properties and its role in the study of drug metabolism and resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nevirapine N10-Oxide typically involves the oxidation of Nevirapine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom at the 10th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Nevirapine N10-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to Nevirapine under specific conditions.
Substitution: Possible at other positions on the molecule, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: this compound.
Reduction: Nevirapine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Nevirapine N10-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of NNRTIs.
Biology: Helps in understanding the metabolic pathways of Nevirapine and its derivatives.
Medicine: Investigated for its potential enhanced efficacy and reduced resistance in HIV treatment.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Nevirapine N10-Oxide is similar to that of Nevirapine. It binds to the reverse transcriptase enzyme, causing a disruption in the enzyme’s catalytic site. This prevents the enzyme from synthesizing DNA from the viral RNA template, thereby inhibiting the replication of the HIV virus. The N10-Oxide derivative may exhibit different binding affinities and kinetics, which are subjects of ongoing research.
Comparación Con Compuestos Similares
Nevirapine: The parent compound, widely used in HIV treatment.
Efavirenz: Another NNRTI with a similar mechanism of action.
Delavirdine: An NNRTI with different pharmacokinetic properties.
Uniqueness: Nevirapine N10-Oxide is unique due to its specific oxidation at the nitrogen atom, which may confer different pharmacological properties. Its study helps in understanding the metabolic transformations of Nevirapine and the development of resistance mechanisms.
Propiedades
Fórmula molecular |
C15H14N4O2 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
2-cyclopropyl-7-methyl-15-oxido-2,4,9-triaza-15-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-9-6-7-16-13-12(9)17-14(20)11-3-2-8-18(21)15(11)19(13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20) |
Clave InChI |
XSXKXVSFFCIFIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)N(C3=C(C=CC=[N+]3[O-])C(=O)N2)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
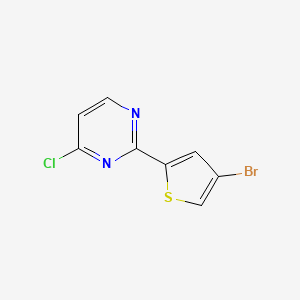
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)

![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
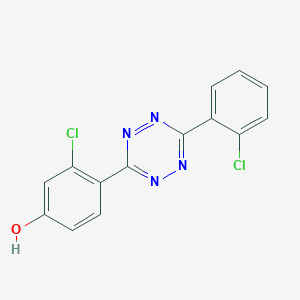
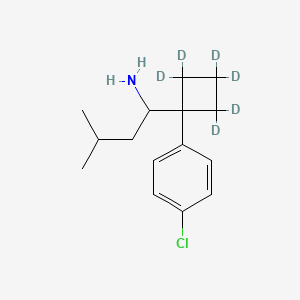
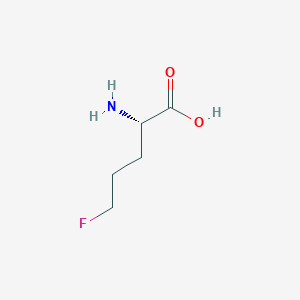
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
